molecular formula C11H21NO4S B036802 (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid CAS No. 1217811-51-2

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No. B036802
M. Wt: 263.36 g/mol
InChI Key: HBFKPNZCUUZRLA-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including protection, selective reduction, and reactions with various reagents. For instance, one method for synthesizing related compounds involves the reaction of tert-butoxycarbonyl-protected amino acids with aldehydes in the presence of reagents like sodium cyanoborohydride in methanol, demonstrating the versatility and complexity of synthetic strategies for amino acid derivatives (Maity & Strömberg, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category often features tert-butoxycarbonyl (Boc) as a protective group for amino functionalities, which plays a critical role in the stereochemistry and reactivity of these molecules. X-ray crystallography and NMR techniques are typically employed to elucidate the molecular conformation and stereochemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Compounds with tert-butoxycarbonyl protection are involved in various chemical reactions, including substitutions, reductions, and cyclizations, leading to a wide range of functionalized amino acids and derivatives. These reactions are pivotal for the synthesis of peptides, peptidomimetics, and other bioactive molecules (Li et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the specific functional groups and stereochemistry of the compound. These properties are crucial for the purification and application of these compounds in further chemical synthesis and drug development (Dinesh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. For instance, the tert-butoxycarbonyl group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amino acid derivatives (Kowalski et al., 2009).

Scientific Research Applications

Chemical Synthesis and Modification

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid and its derivatives are pivotal in the field of chemical synthesis. For instance, (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a compound related to (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, was synthesized and hydrogenated under various conditions, yielding a precursor for trans-4-methylproline, an important compound in organic chemistry and biochemistry (Nevalainen & Koskinen, 2001). This highlights the compound's role in the synthesis of complex molecules.

Protease Assay Development

In the field of biochemistry and molecular biology, derivatives of (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid are employed in designing protease assays. A specific example is the synthesis of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, which was used for the solid-phase peptide synthesis of oligopeptides serving as sequence-specific chromogenic protease substrates (Badalassi et al., 2002). This application is crucial for developing assays to study protease function, an essential component in understanding various biological processes and diseases.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKPNZCUUZRLA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947298
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

CAS RN

244251-20-5
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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